2-Bromo-1-(2,2-difluoroethoxy)-4-(difluoromethyl)benzene
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Overview
Description
2-Bromo-1-(2,2-difluoroethoxy)-4-(difluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O. This compound is characterized by the presence of bromine, difluoroethoxy, and difluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2-difluoroethoxy)-4-(difluoromethyl)benzene typically involves the bromination of a suitable precursor followed by the introduction of difluoroethoxy and difluoromethyl groups. One common method involves the reaction of 2-bromo-4-(difluoromethyl)phenol with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,2-difluoroethoxy)-4-(difluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-amino-1-(2,2-difluoroethoxy)-4-(difluoromethyl)benzene.
Oxidation: Formation of 2-bromo-1-(2,2-difluoroethoxy)-4-(difluoromethyl)quinone.
Reduction: Formation of 1-(2,2-difluoroethoxy)-4-(difluoromethyl)benzene.
Scientific Research Applications
2-Bromo-1-(2,2-difluoroethoxy)-4-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2-difluoroethoxy)-4-(difluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzene
- 2-Bromo-1-(2,2-difluoroethoxy)-4-(trifluoromethyl)benzene
- 2-Bromo-1-(2,2-difluoroethoxy)-5-(difluoromethyl)benzene
Uniqueness
2-Bromo-1-(2,2-difluoroethoxy)-4-(difluoromethyl)benzene is unique due to the specific positioning of the difluoroethoxy and difluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(2,2-difluoroethoxy)-4-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3,8-9H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJYKXSXXJEEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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